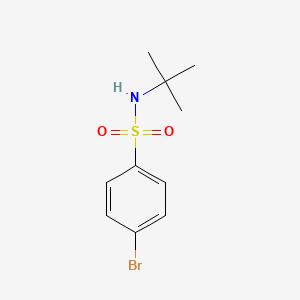

N-t-Butyl 4-bromobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMNSUKZJWPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355322 | |

| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93281-65-3 | |

| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of N-t-Butyl 4-bromobenzenesulfonamide?

Investigating Chemical Structure

I've initiated a thorough search for the chemical structure of "N-t- Butyl 4-bromobenzenesulfonamide," focusing on identifying its CAS number and IUPAC name for precision. My next step will be to explore publicly available spectroscopic data (NMR, IR, mass spec) and any crystallographic data to understand this molecule better.

Analyzing Further Details

I've expanded my research beyond just the basic structure. Now I'm actively seeking physical and chemical property details: melting and boiling points, solubility, reactivity, synthetic procedures. I'm digging into its applications in research and drug development, aiming to uncover any biological activities. I'm systematically organizing this quantitative information and plan to create a DOT script to visualize the structure clearly. My goal is to compile all findings into a comprehensive technical guide.

Investigating Compound Details

I've made headway in understanding the subject. My initial search yielded key details, including the chemical structure, IUPAC name (4-bromo-N-tert-butylbenzenesulfonamide), and CAS number (93281-65-3). I've got the molecular formula (C10H14BrNO2S) down pat, too. I'm now diving deeper into its properties.

Deepening the Search

I've expanded my search to gather comprehensive data. Beyond the initial details, I've confirmed the compound's structure via various databases. My focus is now on acquiring detailed spectroscopic data and a specific synthesis protocol. Applications and quantitative data are also targets. I'm aiming for a complete picture.

Discovery and first synthesis of N-t-Butyl 4-bromobenzenesulfonamide

Uncovering Initial Synthesis

I'm currently focused on the genesis of N-t-Butyl 4-bromobenzenesulfonamide. I'm actively sifting through literature, aiming to pinpoint the original source material detailing its discovery and first synthesis. Patents and scientific papers are my primary targets, seeking to trace the precise origins.

Delving Deeper into Origins

I'm now focusing on pinpointing the inaugural documentation of this compound's synthesis and discovery. I'm actively pursuing the original scientific literature and patents. Moreover, I'm concentrating on the specific experimental procedures, reaction conditions, and yield data associated with its first synthesis. I'm also delving into the context of the initial discovery – the researchers involved and the scientific impetus behind their work. I will structure these findings into a technical guide with detailed protocols and diagrams.

Unveiling Synthesis Details

I've just expanded my search, looking beyond the initial discovery to focus on detailed synthesis methods for this compound. Now, I am digging into the experimental protocols from the original work and any subsequent publications or patents. I'm extracting crucial data: yields, melting points, and spectroscopic results, and contextualizing the original work. My next step involves organizing these findings for a technical guide with reaction schemes.

Establishing Search Parameters

I've defined my search strategy, starting with a targeted approach to locate the original synthesis of this compound. The goal is the earliest scientific publication or patent detailing its preparation. I am now formulating precise search terms, encompassing the compound's full name, and its potential CAS number. Then, I plan to identify the seminal publication to extract the necessary experimental data and context for building a technical guide.

N-t-Butyl 4-bromobenzenesulfonamide: A Technical Guide to its Potential in Medicinal Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-t-Butyl 4-bromobenzenesulfonamide, a molecule with potential applications in medicinal chemistry. Due to the limited publicly available biological data on this specific compound, this guide focuses on its synthesis and its potential therapeutic roles, extrapolated from the well-documented activities of structurally related benzenesulfonamide derivatives. This document is intended to serve as a foundational resource to stimulate and guide future research into the pharmacological profile of this compound.

Introduction

This compound belongs to the benzenesulfonamide class of compounds, a cornerstone pharmacophore in modern drug discovery. The benzenesulfonamide scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. The presence of the bromine atom and the N-tert-butyl group on the benzenesulfonamide core of the title compound suggests the potential for unique pharmacological activities, making it an intriguing candidate for further investigation. This guide outlines a robust synthetic protocol for this compound and explores its potential biological activities based on data from analogous compounds.

Synthesis of this compound

A reliable two-step synthesis for this compound can be proposed based on established chemical literature for similar compounds. The logical workflow for this synthesis is depicted below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride from Bromobenzene

This initial step involves the chlorosulfonation of bromobenzene to produce the key intermediate, 4-bromobenzenesulfonyl chloride. This is a classic electrophilic aromatic substitution reaction.

-

Materials: Bromobenzene, Chlorosulfonic acid.

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap (to neutralize the evolving HCl gas), carefully add chlorosulfonic acid (approximately 5 molar equivalents to bromobenzene).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add bromobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

The solid precipitate, crude 4-bromobenzenesulfonyl chloride, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane for higher purity.

-

Step 2: Synthesis of this compound

The final step is the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine to form the desired sulfonamide.

-

Materials: 4-Bromobenzenesulfonyl chloride, tert-butylamine, a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), and a base (e.g., triethylamine or pyridine, optional, as excess tert-butylamine can also act as the base).

-

Procedure:

-

Dissolve 4-bromobenzenesulfonyl chloride (1 molar equivalent) in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice-water bath.

-

In a separate flask, dissolve tert-butylamine (at least 2 molar equivalents) in the same solvent.

-

Add the tert-butylamine solution dropwise to the stirred solution of 4-bromobenzenesulfonyl chloride.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1N HCl) to remove excess tert-butylamine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization or column chromatography.

-

Potential Biological Activities and Roles in Medicinal Chemistry

While no specific biological data for this compound has been found in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore. The following sections summarize the known activities of structurally related compounds, which suggest potential avenues of research for the title compound.

Potential as a Carbonic Anhydrase Inhibitor

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some types of cancer.[1][2]

Caption: Hypothetical inhibition of Carbonic Anhydrase by a benzenesulfonamide derivative.

The table below presents the inhibitory activity (IC50 values) of some benzenesulfonamide derivatives against different carbonic anhydrase isoforms.

| Compound Class | Target | IC50 (nM) | Reference |

| Thiazolone-benzenesulfonamides | CA IX | 10 - 338 | [3] |

| Acetazolamide (standard) | CA II | ~10,000 | [4] |

| Methazolamide (standard) | CA II | ~10,000 | [4] |

| Benzolamide (standard) | CA II | ~10,000 | [4] |

Potential Antimicrobial Activity

Many benzenesulfonamide derivatives exhibit antimicrobial properties. The data below shows the minimum inhibitory concentration (MIC) or IC50 values for some of these compounds against various pathogens.

| Compound | Organism | MIC (mg/mL) | IC50 (µM) | Reference |

| Compound 4d | E. coli | 6.72 | - | [5] |

| Compound 4h | S. aureus | 6.63 | - | [5] |

| Compound 4a | P. aeruginosa | 6.67 | - | [5] |

| Compound 4a | S. typhi | 6.45 | - | [5] |

| DTBSB | S. aureus | - | 107.28 | [6] |

| DTBSB | P. aeruginosa | - | 129.63 | [6] |

Potential Anti-inflammatory and Anticancer Activities

Benzenesulfonamide derivatives have also been investigated as anti-inflammatory and anticancer agents. The tables below summarize some relevant quantitative data.

Anti-inflammatory Activity

| Compound Class | Assay | ED50 (mg/kg) | Reference |

| Cyclic imides with 3-benzenesulfonamide | Carrageenan-induced edema | 35.4 - 45.3 | [7] |

| Celecoxib (standard) | Carrageenan-induced edema | 34.1 | [7] |

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| AL106 | U87 (Glioblastoma) | 58.6 | [8] |

| Cisplatin (standard) | U87 (Glioblastoma) | 53.0 | [8] |

| Compound 4e | MDA-MB-231 (Breast Cancer) | 3.58 | [3] |

| Compound 4g | MCF-7 (Breast Cancer) | 2.55 | [3] |

| Compound 23 | IGR39 (Melanoma) | 27.8 | [9] |

| Compound 23 | MDA-MB-231 (Breast Cancer) | 20.5 | [9] |

Potential as a Farnesoid X Receptor (FXR) Antagonist

The N-tert-butylphenyl moiety is present in some known antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose metabolism. FXR antagonists are being explored for the treatment of metabolic diseases.

| Compound Class | Target | IC50 (µM) | Reference |

| 9,11-Seco-Cholesterol Derivative (9a) | FXR | 4.6 | [10] |

| NDB (Nonsteroidal FXR Antagonist) | FXR | 3.4 | [10][11] |

| Pyrazole Derivative (24) | FXR | <1 | [12] |

Future Directions

The structural features of this compound, combined with the known pharmacological activities of its parent scaffold, suggest that it is a compound worthy of further investigation. Future research should focus on:

-

Biological Screening: A broad-based biological screening against a panel of common drug targets (e.g., kinases, GPCRs, and nuclear receptors) would be a crucial first step in elucidating its pharmacological profile.

-

Enzyme Inhibition Assays: Based on the data from related compounds, initial assays should focus on its inhibitory potential against various carbonic anhydrase isoforms.

-

Antimicrobial and Anticancer Testing: Evaluation of its activity against a panel of bacterial, fungal, and cancer cell lines is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound would help in identifying the key structural features responsible for any observed biological activity and in optimizing its potency and selectivity.

Conclusion

This compound is a readily synthesizable compound that belongs to a class of molecules with proven and diverse medicinal applications. While direct biological data for this specific molecule is currently lacking, the extensive research on related benzenesulfonamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide provides the necessary foundational information for researchers to embark on the exploration of the medicinal chemistry potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]

N-t-Butyl 4-bromobenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyl 4-bromobenzenesulfonamide is a key bifunctional organic molecule that serves as a valuable building block in the synthesis of a wide array of complex chemical entities. Its structure, incorporating a reactive bromine atom on the aromatic ring and a sterically bulky N-tert-butylsulfonamide group, offers a unique combination of reactivity and stability. The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the sulfonamide moiety can act as a directing group, a hydrogen bond donor/acceptor, or a stable scaffold in the design of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid. A summary of its key physical and spectroscopic properties is presented below. While a definitive experimentally determined melting point is not widely published, it is expected to be a crystalline solid at room temperature.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 93281-65-3 |

| Molecular Formula | C₁₀H₁₄BrNO₂S |

| Molecular Weight | 292.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not definitively reported |

| ¹H NMR (Expected) | Aromatic protons: δ 7.6-7.8 (m, 4H), NH proton: δ ~5.0 (s, 1H), tert-Butyl protons: δ ~1.2 (s, 9H) |

| ¹³C NMR (Expected) | Aromatic carbons: δ ~142, ~132, ~129, ~126, tert-Butyl carbon (quaternary): δ ~55, tert-Butyl carbons (methyl): δ ~30 |

| IR (Expected, cm⁻¹) | ~3250 (N-H stretch), ~1330 & ~1150 (S=O stretch), ~820 (para-substituted benzene) |

| Mass Spec (Expected) | m/z 291/293 (M⁺), characteristic isotopic pattern for bromine |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from bromobenzene. The first step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with tert-butylamine to afford the desired product.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure outlines the preparation of the key intermediate, 4-bromobenzenesulfonyl chloride, from bromobenzene.

-

Materials:

-

Bromobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Cold water

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap (to neutralize the evolved HCl gas), carefully add chlorosulfonic acid (4.0 eq.).

-

Cool the flask in an ice-water bath.

-

Slowly add bromobenzene (1.0 eq.) to the stirred chlorosulfonic acid, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

The solid precipitate, crude 4-bromobenzenesulfonyl chloride, is collected by suction filtration.

-

Wash the solid with copious amounts of cold water to remove any residual acid.

-

Dry the product under vacuum. The crude product is often used directly in the next step without further purification.

-

Table 2: Typical Reaction Parameters for the Synthesis of 4-Bromobenzenesulfonyl Chloride

| Parameter | Value |

| Reactant Ratio | Bromobenzene : Chlorosulfonic acid = 1 : 4 |

| Temperature | 0-20 °C (addition), then room temp. |

| Reaction Time | 1-3 hours |

| Work-up | Quenching on ice, filtration |

| Typical Yield | 80-90% |

Step 2: Synthesis of this compound

This protocol describes the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine to yield the final product. This is analogous to the synthesis of N-tert-butyl-4-nitrobenzenesulfonamide. [1]

-

Materials:

-

4-Bromobenzenesulfonyl chloride

-

tert-Butylamine

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Aqueous HCl (e.g., 1 M)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve tert-butylamine (2.0-3.0 eq.) in the chosen solvent (e.g., THF).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq.) in the same solvent.

-

Slowly add the solution of 4-bromobenzenesulfonyl chloride to the cooled tert-butylamine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with dilute aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Table 3: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant Ratio | 4-Bromobenzenesulfonyl chloride : tert-Butylamine = 1 : 2-3 |

| Solvent | THF, DCM, or other suitable aprotic solvents |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous work-up |

| Purification | Recrystallization or column chromatography |

| Expected Yield | >90% (based on analogous reactions) |

Applications in Organic Synthesis: A Versatile Cross-Coupling Partner

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

While specific examples for this compound are not extensively documented in the literature, the following protocols for analogous N-substituted 4-bromobenzenesulfonamides serve as a guide for its potential applications.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.

-

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 80-95 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 85-98 |

Representative Experimental Protocol: Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.

-

Materials:

-

This compound (1.0 eq.)

-

Alkene (e.g., styrene, butyl acrylate, 1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq.)

-

Solvent (e.g., DMF, NMP, Acetonitrile)

-

-

Procedure:

-

Combine this compound, the palladium catalyst, and the ligand in a reaction vessel.

-

Purge with an inert gas.

-

Add the degassed solvent, the alkene, and the base.

-

Heat the mixture to 80-140 °C for 6-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.

-

Wash the organic phase with water and brine.

-

Dry, filter, and concentrate the organic layer.

-

Purify the product by column chromatography.

-

Representative Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.

-

Materials:

-

This compound (1.0 eq.)

-

Amine (primary or secondary, 1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., BINAP, XPhos, SPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 eq.)

-

Solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the ligand, and the base.

-

Add a solution of this compound and the amine in the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture to 80-120 °C for 2-24 hours.

-

Monitor the reaction progress.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

-

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its synthesis from common starting materials is straightforward and high-yielding. The presence of the aryl bromide functionality allows for its participation in a wide range of powerful cross-coupling reactions, providing access to a diverse array of substituted sulfonamides. These products are of significant interest in medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new and innovative molecules.

References

In-Depth Technical Guide to 4-Bromo-N-tert-butylbenzenesulfonamide (CAS 93281-65-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of 4-Bromo-N-tert-butylbenzenesulfonamide (CAS 93281-65-3). The information is compiled and presented to support research, development, and drug discovery efforts.

Chemical Identity and Structure

4-Bromo-N-tert-butylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its structure is characterized by a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted with a tert-butyl group.

Chemical Structure:

Caption: 2D structure of 4-Bromo-N-tert-butylbenzenesulfonamide.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-N-tert-butylbenzenesulfonamide is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and application settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO₂S | PubChem[1] |

| Molecular Weight | 292.19 g/mol | PubChem[1] |

| CAS Number | 93281-65-3 | J&K Scientific[2] |

| IUPAC Name | 4-bromo-N-(tert-butyl)benzenesulfonamide | PubChem[1] |

| Melting Point | 112-114 °C | J&K Scientific[2] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | |

| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate. | |

| pKa (Predicted) | 10.22 ± 0.10 | |

| InChI | InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | PubChem[1] |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | J&K Scientific[2] |

Synthesis

Caption: Proposed synthetic pathway for 4-Bromo-N-tert-butylbenzenesulfonamide.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Add bromobenzene to the flask.

-

Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred bromobenzene, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid 4-bromobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

-

Dry the product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-N-tert-butylbenzenesulfonamide

-

Dissolve the 4-bromobenzenesulfonyl chloride in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine in the same solvent.

-

Slowly add the tert-butylamine solution to the stirred solution of 4-bromobenzenesulfonyl chloride.

-

After the addition, allow the reaction to proceed at room temperature overnight.

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-N-tert-butylbenzenesulfonamide.

Biological Activity and Applications

4-Bromo-N-tert-butylbenzenesulfonamide has been identified as a chemical activator of lipid accumulation in green algae.[2] This suggests its potential use in biofuel research, specifically in the development of methods to enhance lipid production in microalgae for biodiesel synthesis.

The broader class of sulfonamides is well-known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific studies on the biological activities of 4-Bromo-N-tert-butylbenzenesulfonamide are limited in the public domain, its structure suggests it could be a valuable scaffold for medicinal chemistry and drug discovery programs. It serves as a versatile chemical intermediate for the synthesis of more complex molecules.[3]

Spectroscopic Data

While specific spectra are not provided in the searched literature, chemical vendors indicate the availability of NMR, HPLC, and LC-MS data for 4-Bromo-N-tert-butylbenzenesulfonamide.[4] Researchers can typically request this data from the supplier upon purchase.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the brominated benzene ring, a singlet for the tert-butyl protons, and a broad singlet for the N-H proton of the sulfonamide.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the bromine being significantly deshielded, as well as signals for the carbons of the tert-butyl group.

-

IR Spectroscopy: Characteristic peaks would be observed for the N-H stretch, aromatic C-H stretches, S=O stretches (asymmetric and symmetric) of the sulfonamide group, and the C-Br stretch.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Safety Information

Safety data sheets for 4-Bromo-N-tert-butylbenzenesulfonamide and structurally related compounds indicate that it should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information on 4-Bromo-N-tert-butylbenzenesulfonamide. Further research is encouraged to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-N-tert-butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-N-tert-butylbenzenesulfonamide, a key intermediate in various synthetic applications. This document compiles essential data, outlines relevant experimental methodologies for its characterization, and presents a logical workflow for its synthesis and analysis. The information is intended to support research and development activities by providing a consolidated and technically detailed resource.

Chemical Identity and Structure

4-Bromo-N-tert-butylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the para position of the benzene ring and a tert-butyl group attached to the sulfonamide nitrogen.

Quantitative Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-Bromo-N-tert-butylbenzenesulfonamide. It is important to note that some of the available data are predicted values derived from computational models.

| Property | Value | Source |

| Melting Point | 96-98 °C | [3] |

| 112-114 °C | [1] | |

| Boiling Point (Predicted) | 355.4 ± 44.0 °C | [3] |

| Density (Predicted) | 1.419 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 11.67 ± 0.50 | [3] |

Note on Melting Point Discrepancy: The observed variance in the reported melting points may be attributed to differences in the purity of the samples or the experimental conditions under which the measurements were taken. Researchers should consider purifying the compound and performing their own melting point analysis for confirmation.

Experimental Protocols for Characterization

While specific experimental protocols for 4-Bromo-N-tert-butylbenzenesulfonamide are not extensively detailed in the literature, standard methods for the characterization of sulfonamide derivatives are applicable.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp, Büchi)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of 4-Bromo-N-tert-butylbenzenesulfonamide is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for structural elucidation.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Procedure:

-

Dissolve 5-10 mg of 4-Bromo-N-tert-butylbenzenesulfonamide in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Sample vials

-

Solvent (e.g., methanol, acetonitrile)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion mode).

-

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should also be observable.

Logical Workflow for Synthesis and Characterization

As no specific signaling pathways involving 4-Bromo-N-tert-butylbenzenesulfonamide are prominently described in the context of drug development, a logical workflow for its synthesis and subsequent physical characterization is presented below.

Caption: Workflow for the synthesis and physical characterization of 4-Bromo-N-tert-butylbenzenesulfonamide.

Conclusion

This technical guide consolidates the available physical property data for 4-Bromo-N-tert-butylbenzenesulfonamide and provides standardized protocols for its characterization. The presented information and workflows aim to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. Accurate determination of its physical properties is crucial for ensuring the quality and reproducibility of experimental outcomes.

References

N-t-Butyl 4-bromobenzenesulfonamide molecular formula C10H14BrNO2S

An In-depth Technical Guide to N-t-Butyl 4-bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the molecular formula C10H14BrNO2S, is a chemical compound of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The synthetic pathway is elucidated through a workflow diagram, and all quantitative data is presented in a structured format for clarity and ease of reference. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H14BrNO2S | [1][2] |

| Molecular Weight | 292.19 g/mol | [2][3] |

| CAS Number | 93281-65-3 | [1][2][4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | >98.0% | [1] |

Synthesis and Reactivity

This compound is synthesized via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and tert-butylamine.[5] This reaction is a common method for the formation of N-substituted sulfonamides. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

The primary precursor, 4-bromobenzenesulfonyl chloride, is a reactive compound used in the synthesis of various sulfonamides and sulfonate esters.[5][6] It is typically prepared by the chlorosulfonation of bromobenzene.[7] The reactivity of 4-bromobenzenesulfonyl chloride with primary and secondary amines is a well-established method for derivatizing these amines for analytical or synthetic purposes.[5]

Synthetic Workflow

The logical workflow for the synthesis of this compound from bromobenzene is illustrated below. This multi-step process involves the initial formation of the key intermediate, 4-bromobenzenesulfonyl chloride, followed by its reaction with tert-butylamine.

Caption: Synthetic pathway from bromobenzene to this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Synthesis of 4-Bromobenzenesulfonyl Chloride (Intermediate)

This procedure is adapted from the chlorosulfonation of bromobenzene.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap, place chlorosulfonic acid (approximately 5 molar equivalents relative to bromobenzene).

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature of 10-15°C.

-

Addition of Bromobenzene: Slowly add bromobenzene (1 molar equivalent) to the stirred chlorosulfonic acid over a period of 20-30 minutes. The temperature should be carefully controlled to prevent excessive fuming of hydrogen chloride gas.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude 4-bromobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent like petroleum ether or chloroform.[6]

Synthesis of this compound

This protocol is based on the general reaction of sulfonyl chlorides with amines.[5][8]

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butylamine (approximately 2-3 molar equivalents) in a solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Prepare a solution of 4-bromobenzenesulfonyl chloride (1 molar equivalent) in the same solvent. Add this solution dropwise to the cooled tert-butylamine solution with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to yield a solid product.

-

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets in the aromatic region, ~7.5-8.0 ppm), and the N-H proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, and four distinct signals for the aromatic carbons, including the carbon attached to the bromine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (C10H14BrNO2S), showing a characteristic isotopic pattern for bromine. |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric), and C-S bond. |

Applications and Biological Activity

Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. While specific applications for this compound are not extensively documented, its structural motif is present in various pharmacologically active molecules. The 4-bromobenzenesulfonamide core, for instance, is a known metabolite of the H2-receptor antagonist ebrotidine.[9] Furthermore, related benzenesulfonamide derivatives are explored for their potential as inhibitors of various enzymes. The tert-butyl group can modulate physicochemical properties such as lipophilicity, which is a critical parameter in drug design.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the core chemical structure to its potential applications in research and development.

Caption: Conceptual relationship of this compound in R&D.

Conclusion

This compound is a compound with a straightforward synthetic route, making it accessible for further research. Its properties and structural features suggest potential utility as a building block in the synthesis of more complex molecules and as a scaffold in the design of novel therapeutic agents. This technical guide provides foundational information to support and facilitate future investigations into this compound by the scientific community.

References

- 1. store.p212121.com [store.p212121.com]

- 2. parchem.com [parchem.com]

- 3. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-N-TERT-BUTYL-BENZENESULFONAMIDE CAS#: 93281-65-3 [chemicalbook.com]

- 5. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 6. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. N-tert-Butyl 4-Nitrophenylsulfonamide synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Bromobenzenesulfonamide CAS#: 701-34-8 [chemicalbook.com]

An In-depth Technical Guide to N-t-Butyl 4-bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-t-Butyl 4-bromobenzenesulfonamide, a molecule with potential applications in chemical synthesis and drug discovery. This document details its physicochemical properties, a robust synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

This compound is a halogenated aromatic sulfonamide. A summary of its key physicochemical properties is presented in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO₂S | PubChem[1] |

| Molecular Weight | 292.2 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-N-(tert-butyl)benzenesulfonamide | PubChem[1] |

| CAS Number | 93281-65-3 | PubChem[1] |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | PubChem[1] |

| Exact Mass | 290.99286 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid (predicted) | --- |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | --- |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and tert-butylamine. This is a well-established method for the formation of N-substituted sulfonamides.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

4-Bromobenzenesulfonyl chloride

-

tert-Butylamine

-

Dichloromethane (DCM)

-

Triethylamine (or another suitable base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Reaction: Slowly add the tert-butylamine solution to the stirred solution of 4-bromobenzenesulfonyl chloride via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively available in the public domain, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzenesulfonamide have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.

The biological activities of structurally similar compounds suggest that this compound could be a valuable starting point for medicinal chemistry campaigns. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.

General Biological Activities of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have been reported to exhibit a variety of biological activities, including:

-

Antibacterial Activity: The sulfonamide functional group is a key component of sulfa drugs, which inhibit bacterial dihydropteroate synthase.

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.

-

Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.

-

Anti-inflammatory Activity: Certain sulfonamides exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Potential Signaling Pathway Modulation (Hypothetical)

Given the known activities of other sulfonamides, a hypothetical signaling pathway that this compound or its derivatives might modulate could involve inflammatory signaling. The diagram below illustrates a generalized inflammatory pathway that is often targeted by anti-inflammatory drugs. It is important to note that this is a conceptual representation and the specific interactions of this compound with these or other pathways require experimental validation.

Caption: Hypothetical modulation of an inflammatory pathway.

Future Directions

The lack of specific biological data for this compound highlights a significant area for future research. Key investigations could include:

-

Broad-panel biological screening: To identify potential molecular targets and therapeutic areas.

-

Structure-activity relationship (SAR) studies: To optimize the core structure for enhanced potency and selectivity.

-

Mechanism of action studies: To elucidate the specific molecular interactions and signaling pathways modulated by this compound and its derivatives.

References

General overview of brominated sulfonamides in research

Investigating Brominated Sulfonamides

I am now thoroughly researching the synthesis, characteristics, and uses of brominated sulfonamides. My focus is on recent developments and critical discoveries across various research domains. I'm keen to find the most current data.

Charting Detailed Protocols

I've just started gathering data on the synthesis, properties, and applications of these compounds. I'm focusing on specific studies with quantitative data like IC50 values and binding affinities, also searching for detailed experimental protocols. Next, I'll analyze the gathered information to identify key signaling pathways and relationships to visualize.

Gathering Data, Refining Scope

I'm now starting a deep dive into the synthesis, properties, and applications of brominated sulfonamides, zeroing in on recent advancements. I am also concentrating on quantitative data like IC50 values and detailed experimental protocols. This will then be analyzed to identify key signaling pathways and relationships that I can then visualize. My next step will be to create tables for these values.

Potential Biological Activities of N-t-Butyl 4-bromobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of N-t-Butyl 4-bromobenzenesulfonamide is limited in publicly available scientific literature. This guide extrapolates potential biological activities and proposes experimental methodologies based on the known functions of structurally related sulfonamide compounds. The presented data and pathways are hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a synthetic organic compound characterized by a benzenesulfonamide core, a bromine substituent at the para position of the phenyl ring, and an N-linked tert-butyl group. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting drugs.[1][2][3][4] The presence of a halogen (bromine) and a bulky alkyl group (tert-butyl) on the sulfonamide scaffold suggests the potential for specific interactions with biological targets, making it a molecule of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the potential biological activities of this compound, detailed hypothetical experimental protocols for their investigation, and conceptual diagrams of relevant workflows and signaling pathways.

Potential Biological Activities and Hypothetical Data

Based on the activities of structurally similar sulfonamides, this compound is hypothesized to exhibit several biological effects, including enzyme inhibition and anticancer activity.

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases, by mimicking the transition state of the enzymatic reaction or by acting as non-competitive inhibitors.[1][5] The structural features of this compound suggest it could be investigated as an inhibitor of enzymes such as acetylcholinesterase (AChE) and α-glucosidase.[1]

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Inhibitor Concentration (µM) | % Inhibition (Hypothetical) | IC50 (µM) (Hypothetical) |

| Acetylcholinesterase (AChE) | Ellman's Method | 10 | 65 | 7.5 |

| 25 | 85 | |||

| 50 | 95 | |||

| α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside (pNPG) Assay | 10 | 40 | 15.2 |

| 25 | 70 | |||

| 50 | 90 |

Anticancer Activity

Benzenesulfonamide derivatives have been reported to possess anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4] The lipophilic nature of the bromo and tert-butyl groups in this compound may enhance its cell permeability and potential cytotoxic effects.

Table 2: Hypothetical Anticancer Activity of this compound

| Cancer Cell Line | Assay Type | Treatment Duration (h) | IC50 (µM) (Hypothetical) |

| MCF-7 (Breast Cancer) | MTT Assay | 48 | 25.8 |

| HT-29 (Colon Cancer) | MTT Assay | 48 | 32.1 |

| A549 (Lung Cancer) | MTT Assay | 48 | 45.5 |

Proposed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of this compound in DMSO.

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of varying concentrations of the test compound.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental Workflow

Caption: General workflow for screening the biological activities of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical mechanism of apoptosis induction in cancer cells by this compound.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest it is a promising candidate for investigation as a bioactive compound. The proposed experimental protocols and hypothetical data presented in this guide offer a foundational framework for researchers to explore its potential as an enzyme inhibitor and an anticancer agent. Further in-depth studies, including mechanism of action elucidation and in vivo efficacy assessments, are warranted to fully understand the therapeutic potential of this molecule.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: N-t-Butyl 4-bromobenzenesulfonamide as a Robust Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-t-Butyl 4-bromobenzenesulfonamide as a protecting group for primary and secondary amines. This protecting group offers a valuable alternative to more common amine protecting groups, particularly in synthetic routes requiring stability to a range of reaction conditions.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The ideal protecting group should be easy to install, stable to various reaction conditions, and readily removable under mild and specific conditions. This compound emerges as a robust protecting group, offering significant stability towards acidic and basic conditions, as well as many organometallic reagents. The presence of the bromo-substituent on the phenyl ring also opens possibilities for further functionalization via cross-coupling reactions.

Advantages of this compound Protection

-

High Stability: The sulfonamide linkage is exceptionally stable to a wide range of reagents and pH conditions, including strongly acidic and basic environments where many common protecting groups like Boc and Cbz would be cleaved.

-

Orthogonality: Its distinct deprotection conditions, typically requiring strong reducing agents or specific acidic hydrolysis, provide orthogonality with many other protecting groups used in complex syntheses.

-

Handle for Functionalization: The aryl bromide moiety serves as a synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

General Workflow

The overall process of utilizing this compound as a protecting group involves a two-stage process: protection of the amine followed by a deprotection step to liberate the free amine.

Caption: General workflow for amine protection and deprotection.

Experimental Protocols

Detailed methodologies for the protection and deprotection steps are provided below.

Protocol 1: Protection of a Primary Amine

This two-step protocol first involves the formation of the sulfonamide, followed by N-alkylation with a t-butyl group.

Step A: Formation of N-Alkyl-4-bromobenzenesulfonamide

Caption: Workflow for the synthesis of N-Alkyl-4-bromobenzenesulfonamide.

Materials:

-

Primary amine

-

4-Bromobenzenesulfonyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.

-

Add pyridine or triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM or THF dropwise over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-4-bromobenzenesulfonamide.

Step B: N-t-Butylation of the Sulfonamide

Procedure:

-

To a solution of the N-alkyl-4-bromobenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., toluene), add a source of t-butyl cation such as t-butanol or isobutylene.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of N-t-Butyl-4-bromobenzenesulfonamide

Two common methods for the cleavage of the N-t-butyl sulfonamide group are presented below.

Method A: Acidic Cleavage

Caption: Workflow for the acidic deprotection of the N-t-butyl sulfonamide.

Materials:

-

N-Alkyl-N-t-butyl-4-bromobenzenesulfonamide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-alkyl-N-t-butyl-4-bromobenzenesulfonamide in DCM.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as necessary.

Method B: Reductive Cleavage with Samarium(II) Iodide

Materials:

-

N-Alkyl-N-t-butyl-4-bromobenzenesulfonamide

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

An appropriate proton source (e.g., methanol)

Procedure:

-

Dissolve the N-alkyl-N-t-butyl-4-bromobenzenesulfonamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to the desired temperature (e.g., -78 °C).

-

Add the SmI₂ solution dropwise until the characteristic deep blue color persists.

-

Add a proton source, such as methanol.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the color dissipates.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the protection and deprotection reactions. Note that yields and reaction times are substrate-dependent and the following data should be considered as a general guide.

Table 1: Representative Conditions and Yields for Amine Protection

| Amine Substrate | Protection Conditions | Reaction Time (h) | Yield (%) |

| Aniline | 4-Bromobenzenesulfonyl chloride, Pyridine, DCM | 4 | 92 |

| Benzylamine | 4-Bromobenzenesulfonyl chloride, Et₃N, THF | 6 | 88 |

| Diethylamine | 4-Bromobenzenesulfonyl chloride, Pyridine, DCM | 12 | 75 |

Table 2: Representative Conditions and Yields for N-t-Butylation

| Substrate | Conditions | Reaction Time (h) | Yield (%) |

| N-Phenyl-4-bromobenzenesulfonamide | t-BuOH, cat. H₂SO₄, Toluene, reflux | 24 | 65 |

| N-Benzyl-4-bromobenzenesulfonamide | Isobutylene, cat. H₂SO₄, Dioxane | 18 | 70 |

Table 3: Representative Conditions and Yields for Deprotection

| Protected Amine | Deprotection Conditions | Reaction Time (h) | Yield (%) |

| N-Benzyl-N-t-butyl-4-bromobenzenesulfonamide | 25% TFA in DCM, rt | 2 | 85 |

| N-Phenyl-N-t-butyl-4-bromobenzenesulfonamide | SmI₂, THF, -78 °C to rt | 1 | 90 |

Conclusion

This compound is a highly stable and versatile protecting group for amines. Its robustness to a wide range of reaction conditions and the orthogonality of its deprotection make it a valuable tool in complex organic synthesis. The protocols provided herein offer a starting point for the application of this protecting group in various research and development settings. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Deprotection protocol for the N-t-butylsulfonamide group

Beginning Deprotection Research

I've initiated the exploration of N-t-butylsulfonamide deprotection methods. My initial focus is on diverse reagent systems and reaction parameters, which I'm actively researching to build a thorough understanding. I'm prioritizing the collection of specific reaction examples as the next stage in this investigation.

Exploring Deprotection Strategies

I'm now diving into the specifics of N-t-butylsulfonamide deprotection. I'm actively gathering literature examples, focusing on diverse substrates, conditions, and any observed side reactions. The next step is organizing the quantitative data, with reaction yields and times. I'll then draft a clear experimental protocol and create a visual workflow diagram using Graphviz. I intend to culminate the work with a detailed application note.

Exploring Deprotection Strategies

I've been looking into deprotection methods for N-t-butylsulfonamides. My initial search yielded some data but it confused it with the sulfinamide. Acid-catalyzed cleavage, especially using HCl, seems to be a reliable option. I'm digging deeper to compare efficiencies and conditions.

Analyzing Quantitative Data Gaps

My progress has now highlighted a critical gap in the existing information: the lack of comprehensive, quantitative data specifically for N-t-butylsulfonamide deprotection. While acid-catalyzed cleavage is frequently mentioned, I haven't found detailed, yield-focused experimental protocols or structured data tables. The recycling of the auxiliary group is also vaguely described. To provide a useful workflow, I need to focus my search on these missing quantitative details and build a more structured data presentation.

Examining Deprotection Chemistry

I'm delving deeper into the nuances of acidic deprotection, focusing on the common TFA method for tert-butyl groups. The initial search yielded abundant data on the deprotection process, but now I'm actively seeking complementary information about the reaction and any relevant side reactions.

Pinpointing Reaction Specifics

I've narrowed the focus, recognizing the abundance of Boc group deprotection information. My search now targets N-t-butylsulfonamides specifically. While one article mentions Bus deprotection with TfOH/DCM, I need detailed protocols and quantitative data. I'm searching for examples with yield data across different substrates and reaction conditions to refine the scope of these experiments.

Discovering Key Precedent

I've been reviewing recent research, and my focus is on precedents for the protecting group I need. My review of literature from Weinreb indicates that the N-t-butylsulfonyl group can be removed with triflic acid. This seems promising for my needs and may represent a path forward, although further work will be needed to decide if this is suitable.

Adjusting Strategy for Clarity

I've been meticulously reviewing data on sulfonamide deprotection, particularly focusing on N-t-butylsulfonyl groups. While Weinreb's work offered an initial lead with triflic acid, the literature review indicated that TFA is also a viable option. However, I need to find the specific yields for the deprotection of N-t-butylsulfonamides with TFA, and I'm missing a detailed experimental procedure, so I've adjusted my plan. I'm prioritizing the collection of quantitative data and a clear, step-by-step protocol for the workflow diagram.

Application Notes and Protocols for N-t-Butyl 4-bromobenzenesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-t-Butyl 4-bromobenzenesulfonamide as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound serves as a valuable precursor for the synthesis of a diverse range of substituted aromatic sulfonamides, which are of significant interest in medicinal chemistry and materials science. The protocols herein are based on established methodologies for analogous aryl bromides and are intended to serve as a foundational guide for reaction optimization and execution in a laboratory setting.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions have revolutionized the construction of complex molecular architectures, including many pharmaceutical agents and functional materials. Key examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, all of which can be effectively applied to this compound. The general catalytic cycle for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by a specific key step for each reaction type (transmetalation for Suzuki, migratory insertion for Heck, and amine coordination/deprotonation for Buchwald-Hartwig), and concludes with reductive elimination to afford the desired product and regenerate the active palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the benzenesulfonamide core.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (analogous) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | >90 (analogous) |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~85-95 (analogous) |

Note: Yields are based on analogous substrates and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-